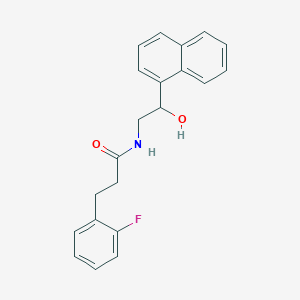
3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential antibacterial and antifungal properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as fluoro-substituted biphenyl propanamides and naphthyl propanamide derivatives. These compounds have been synthesized and characterized for their potential use as antimicrobial agents.
Synthesis Analysis
The synthesis of related compounds involves the reaction of an acid chloride with various amino compounds. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, as mentioned in the first paper, is achieved by reacting naproxenoyl chloride with different amino compounds to yield excellent yields of the desired products . Similarly, the synthesis of other fluoro-substituted biphenyl propanamides, as described in the second and third papers, involves the reaction of flurbiprofen with different amines, such as 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and amphetamine, to obtain the target compounds . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. The papers describe the use of 1H and 13C-NMR, UV, IR, HPLC, and mass spectral data to fully analyze and characterize the newly obtained hybrid molecules . These techniques would likely be applicable to the analysis of "3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide" to determine its structure and confirm its synthesis.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the synthesized compounds beyond their synthesis. However, the compounds' potential as antibacterial and antifungal agents suggests that they may interact with biological targets, possibly through mechanisms such as enzyme inhibition or interaction with bacterial cell walls . Further studies would be required to elucidate the specific chemical reactions and mechanisms of action of "3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not extensively discussed in the provided papers. However, the antimicrobial activity of the naphthyl propanamide derivatives was supported by using the MIC technique, which indicates their efficacy in inhibiting microbial growth at specific concentrations . The solubility, stability, and other physicochemical properties of "3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide" would need to be determined through empirical studies, as these properties are crucial for the development of pharmaceutical agents.
科学的研究の応用
Antioxidant and Anticancer Activity
Novel derivatives, including those structurally related to the chemical , have shown significant antioxidant and anticancer activities. These derivatives have been evaluated against different cancer cell lines, indicating their potential as therapeutic agents. For example, specific derivatives have demonstrated antioxidant activity surpassing that of well-known antioxidants like ascorbic acid and have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Anti-viral Activities
Certain naphthalene-based compounds have displayed promising antiviral activities, particularly against avian influenza virus H5N1. This suggests potential applications in developing antiviral therapies, especially in combating strains with high mortality rates in poultry and humans (Flefel et al., 2014).
Interaction with Proteins
The interaction of fluorescent probes based on naphthalene derivatives with proteins like Bovine Serum Albumin (BSA) has been studied, shedding light on potential biomedical applications, such as drug delivery systems or as probes in biochemical research (Ghosh et al., 2016).
Anti-inflammatory and Analgesic Agents
Research on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives has identified compounds with significant anti-inflammatory and analgesic activities without the ulcerogenic effects typical of many anti-inflammatory drugs, suggesting their potential as safer therapeutic agents (Berk et al., 2009).
Antibacterial and Herbicidal Activity
Studies on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have demonstrated both antibacterial and herbicidal activities, indicating their potential utility in agricultural and medical applications. These compounds have shown efficacy against various Staphylococcus strains and mycobacterial species, suggesting their use in treating resistant bacterial infections and in developing new herbicides (Kos et al., 2013).
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAJXNDMEZTVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)


![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)
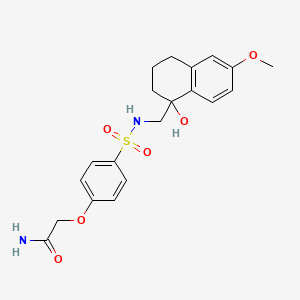
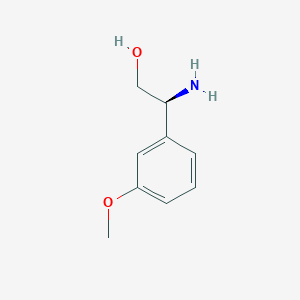
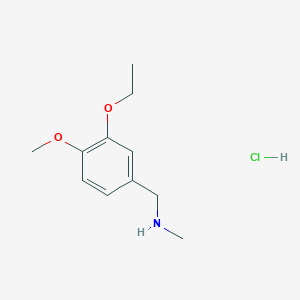

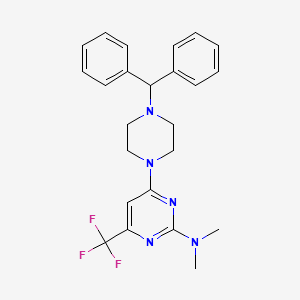
![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

